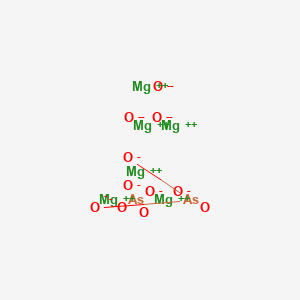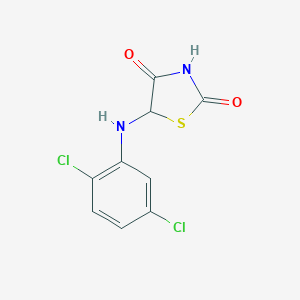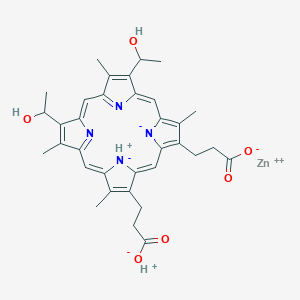![molecular formula C17H16N2O2S B228542 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of benzylamine with p-tolylisothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
Mechanism of Action
The biological activity of 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is primarily attributed to its interaction with specific molecular targets and pathways:
Hypoglycemic Activity: The compound improves insulin sensitivity by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism.
Antimicrobial Action: It inhibits the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis.
Antioxidant Action: The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
- 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-chloroanilino)methylene-1,3-thiazolidine-2,4-dione
- 5-p-Tolylamino-thiazolidine-2,4-dione
Uniqueness: 3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-benzyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-14(10-8-12)18-15-16(20)19(17(21)22-15)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
InChI Key |
UFSXKNGGDZSKEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

